molecular formula C13H16N2 B1277794 4-(Piperidin-1-ylmethyl)benzonitrile CAS No. 727733-92-8

4-(Piperidin-1-ylmethyl)benzonitrile

Cat. No. B1277794
M. Wt: 200.28 g/mol
InChI Key: JOGVBKNLRQCYKS-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add 4-(piperidin-1-ylmethyl)-benzonitrile (890 mg, 4.45 mmol), 2M hydrogen chloride in ether (8.9 mL, 17.8 mmol) and 10% Pd/C (90 mg) to methanol (100 mL) in a pressure vessel. Flush the vessel three times with hydrogen and charge to 50 psi with hydrogen. Stir at room temperature for 2 h. Filter the catalyst through Celite® and concentrate the filtrate in vacuo. Purify by chromatography on silica gel (100 g) eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound as a colorless oil (0.82 g, 90%). MS (ES+) m/z: 205 (M+H)+.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CCOCC>[Pd].CO>[N:1]1([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([CH2:12][NH2:13])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
N1(CCCCC1)CC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8.9 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Flush the vessel three times with hydrogen
ADDITION
Type
ADDITION
Details
charge to 50 psi with hydrogen
FILTRATION
Type
FILTRATION
Details
Filter the catalyst through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (100 g)
WASH
Type
WASH
Details
eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.